1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9ClF3N3O2 and its molecular weight is 319.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways .
Mode of Action
It’s worth noting that related compounds have been shown to have analgesic effects, indicating that they may interact with pain receptors or pathways
Biochemical Pathways
Related compounds have been shown to have analgesic effects, suggesting that they may affect pain signaling pathways
Result of Action
Related compounds have been shown to have analgesic effects, suggesting that they may alleviate pain .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-2-9-10(11(20)21)17-18-19(9)6-3-4-8(13)7(5-6)12(14,15)16/h3-5H,2H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWAWLFXVRXSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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